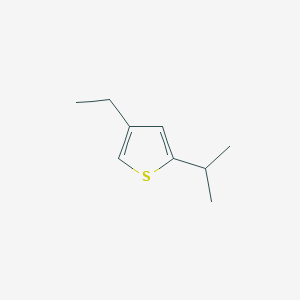

Thiophene, 3-ethyl-5-isopropyl

Description

Significance of Thiophene (B33073) Core in Organic Chemistry and Materials Science

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a fundamental building block in both organic chemistry and materials science. wisdomlib.orgmdpi.com Its unique electronic and structural properties make it a versatile scaffold for the synthesis of a wide array of functional molecules. mdpi.com In organic chemistry, thiophene derivatives are crucial intermediates in the synthesis of more complex molecules and are present in numerous natural and synthetic compounds. mdpi.commdpi.com

The significance of the thiophene core is particularly pronounced in materials science, where its derivatives are integral to the development of organic electronics. ontosight.airesearchgate.net Thiophene-based molecules and polymers exhibit fascinating electronic and optoelectronic properties, leading to their widespread use in devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). ontosight.airesearchgate.net The chemical stability and versatility of the thiophene ring allow for fine-tuning of its properties through the introduction of various functional groups, making it a subject of intense research for the next generation of electronic and photonic materials. researchgate.netresearchgate.net

Overview of Alkyl-Substituted Thiophenes in Research Context

Alkyl-substituted thiophenes are a critical subclass of thiophene derivatives, where the attachment of alkyl chains to the thiophene ring significantly influences the material's properties. The position, size, and geometry of these alkyl substituents can alter the molecular packing, morphology, and electronic characteristics of the resulting materials. rsc.org For instance, the introduction of alkyl chains can enhance solubility, which is crucial for solution-processable organic semiconductors. rsc.org

Research has shown that the placement of alkyl chains has a profound effect on the supramolecular organization. rsc.org Attaching side chains at the lateral positions of thiophene-based oligomers tends to promote the formation of one-dimensional stacks, which can be beneficial for charge transport. rsc.org Conversely, terminal alkyl substitution can increase steric hindrance, which may reduce crystallinity and intermolecular interactions. rsc.org The study of mono- and di-alkyl substituted systems is essential for understanding how to control the conformation and conjugation in polythiophenes, which in turn affects their electronic properties like absorption spectra and oxidation potentials. researchgate.net

Research Landscape of 3-Ethyl-5-Isopropylthiophene and Related Architectures

Direct and extensive research focused solely on 3-ethyl-5-isopropylthiophene is not prominent in the current body of scientific literature. Its existence is documented, for instance, in the PubChem database, but detailed studies on its synthesis, properties, and applications are scarce. nih.gov However, the research landscape for di-alkyl-substituted thiophenes and more complex thiophene-based architectures is rich and provides a context for understanding the potential interest in this specific molecule.

Scientists are actively exploring the synthesis and properties of various substituted thiophenes. mdpi.comacs.org For example, research into complex derivatives like 2-ethyl-5-isopropyl-6-methyl-3-propylthieno[3,2-b]thiophene highlights the ongoing effort to create novel molecular architectures with tailored properties. nih.gov The synthesis of such compounds often involves multi-step reactions, including cascade cyclizations, to build the fused ring systems. nih.gov Studies on related structures, such as ethyl 5-amino-3-isopropylthiophene-2-carboxylate, further demonstrate the exploration of thiophenes bearing isopropyl groups in combination with other substituents for potential biological or material applications. ekb.egresearchgate.net

Rationale and Scope of Current Academic Inquiry into Thiophene, 3-Ethyl-5-Isopropyl

The rationale for academic inquiry into 3-ethyl-5-isopropylthiophene stems from its status as a dissymmetrically substituted thiophene. The presence of two different alkyl groups, ethyl and isopropyl, at the 3- and 5-positions, makes it an interesting candidate for fundamental studies on the effects of substitution patterns on the physical and electronic properties of the thiophene ring.

The scope of potential research could include:

Synthesis: Developing efficient and regioselective methods for its synthesis. The preparation of substituted thiophenes is a pivotal area of research, often employing metal-catalyzed cross-coupling reactions or cyclization of acyclic precursors. mdpi.comresearchgate.net

Physical and Electronic Properties: Investigating its properties as a monomer for polymerization. The electronic properties of the resulting polymer would be of interest for applications in organic electronics. researchgate.net The specific substitution pattern of 3-ethyl-5-isopropylthiophene could influence the polymer's regioregularity, which is a critical factor for device performance.

Comparative Studies: Using it as a model compound to compare with its symmetrically substituted analogs (e.g., 3,5-diethylthiophene and 3,5-diisopropylthiophene) to systematically study the impact of substituent size and asymmetry on molecular packing, charge mobility, and other material properties.

While not yet a widely studied compound, 3-ethyl-5-isopropylthiophene represents a piece in the larger puzzle of understanding structure-property relationships in thiophene-based materials.

Data Tables

Table 1: Physicochemical Properties of this compound-

| Property | Value | Source |

| Molecular Formula | C9H14S | nih.gov |

| Molecular Weight | 154.27 g/mol | nih.gov |

| CAS Number | 179720-39-9 | nih.gov |

Note: Detailed experimental data for this specific compound is limited in public literature.

Table 2: Examples of Related Substituted Thiophene Research

| Compound | Research Focus | Reference |

| Poly(3,6-dinonylthieno[3,2-b]thiophene) | Study of how dialkyl-substitution affects absorption/emission spectra and oxidation potentials in polymers. | researchgate.net |

| 2-Ethyl-5-isopropyl-6-methyl-3-propylthieno[3,2-b]thiophene | Synthesis of complex, multi-substituted thieno[3,2-b]thiophenes via cascade cyclization. | nih.gov |

| 2-Amino-5-isopropylthiophene-3-carboxylic acid methyl ester | Microwave-assisted Gewald synthesis of 2-aminothiophene derivatives. | clockss.org |

| Halo-substituted alkylthiophenes | Use as versatile intermediates for preparing more complex thiophene architectures via cross-coupling reactions. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

147871-78-1 |

|---|---|

Molecular Formula |

C9H14S |

Molecular Weight |

154.27 g/mol |

IUPAC Name |

4-ethyl-2-propan-2-ylthiophene |

InChI |

InChI=1S/C9H14S/c1-4-8-5-9(7(2)3)10-6-8/h5-7H,4H2,1-3H3 |

InChI Key |

KSVDMUKXJJFODK-UHFFFAOYSA-N |

SMILES |

CCC1=CSC(=C1)C(C)C |

Canonical SMILES |

CCC1=CSC(=C1)C(C)C |

Synonyms |

Thiophene, 4-ethyl-2-(1-methylethyl)- (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Thiophene, 3 Ethyl 5 Isopropyl and Precursor Structures

Regioselective Synthesis of Alkyl-Substituted Thiophenes

The controlled synthesis of alkyl-substituted thiophenes is essential for tailoring the properties of thiophene-based materials. Regioselectivity, the ability to control the position of substitution, is a key challenge and a primary focus of synthetic methodology development. Various strategies have been established to achieve high regioselectivity in the synthesis of compounds like 2,4-disubstituted thiophenes. tandfonline.comtandfonline.com

Metal-Catalyzed Heteroaryl and Alkyl Cross-Coupling Strategies

Metal-catalyzed cross-coupling reactions have become indispensable in organic synthesis for the formation of carbon-carbon bonds. researchgate.net These reactions enable the coupling of various organic fragments with high efficiency and selectivity, making them ideal for the synthesis of complex molecules, including functionalized thiophenes.

Palladium-catalyzed decarboxylative cross-coupling has emerged as an effective strategy for the synthesis of non-symmetric di-aryl-substituted thiophenes. researchgate.net This method avoids the use of reactive organometallic intermediates like Grignard or organotin reagents, which can be sensitive and generate significant waste. researchgate.net The reaction typically involves the coupling of a thiophene (B33073) carboxylic acid with an aryl halide, offering a more modular and less wasteful route to these compounds. researchgate.netscispace.com

Recent advancements have demonstrated the use of a Pd/PCy3 catalyst in combination with a stoichiometric amount of Ag2CO3 for the decarboxylative C-H bond arylation of thiophenes, yielding 2-arylthiophenes. researchgate.net This method is compatible with a broad range of substituents on both the thiophene and the benzoic acid coupling partner. researchgate.net The general mechanism involves the decarboxylation of a metal carboxylate to form an aryl-metal intermediate, which then undergoes cross-coupling with an aryl halide. wikipedia.orgrsc.org

Table 1: Examples of Palladium-Catalyzed Decarboxylative Cross-Coupling Reactions

| Thiophene Substrate | Aryl Halide/Carboxylic Acid | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene-2-carboxylic acid | Iodobenzene | Pd(OAc)2 / PPh3 | 2-Phenylthiophene | 85 | researchgate.net |

| 3-Methylthiophene | 4-Methoxybenzoic acid | Pd(TFA)2 / Ag2CO3 | 2-(4-Methoxyphenyl)-3-methylthiophene | 78 | researchgate.net |

The Kumada coupling, one of the earliest developed cross-coupling reactions, utilizes a Grignard reagent and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for generating carbon-carbon bonds and has been applied to the synthesis of alkyl-substituted thiophenes and conjugated polymers like polyalkylthiophenes (PATs). wikipedia.orgrsc.orgyoutube.com

The synthesis of regioregular polyalkylthiophenes was first achieved using a Kumada coupling scheme, which has since been optimized for higher yields at room temperature. wikipedia.org The reaction involves the coupling of a thienyl Grignard reagent with an alkyl halide or vice versa. The choice of catalyst, typically a nickel complex, is crucial for the efficiency of the reaction. researchgate.net

Table 2: Key Features of Kumada Cross-Coupling for Alkylthiophene Synthesis

| Feature | Description |

|---|---|

| Reactants | Grignard reagent (e.g., Alkylmagnesium bromide) and an organic halide (e.g., Bromothiophene). wikipedia.org |

| Catalysts | Typically nickel or palladium complexes (e.g., Ni(dppe)Cl2). researchgate.net |

| Advantages | Utilizes readily available and relatively inexpensive Grignard reagents. organic-chemistry.org |

| Applications | Synthesis of polythiophenes for organic electronic devices. wikipedia.orgrsc.org |

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide or triflate. youtube.comyoutube.commdpi.com Its popularity stems from the mild reaction conditions, commercial availability and low toxicity of the boronic acid reagents, and high tolerance of functional groups. mdpi.comnih.govcore.ac.uk This method has been extensively used to install thiophene rings into π-conjugated systems and to synthesize functionalized alkylthiophenes. nih.govrsc.org

A notable application is the synthesis of 2,5-diisopropenylthiophene (DIT) from 2,5-dibromothiophene (B18171) and isopropenylboronic acid pinacol (B44631) ester. nih.govcnr.it The reaction parameters, including the choice of catalyst, base, and solvent, significantly influence the reaction yield. nih.govcnr.it For instance, palladium catalysts like Pd(PPh3)4 and Pd(dppf)Cl2 are commonly employed. youtube.com

The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the C-C bond and regenerate the catalyst. youtube.com

Table 3: Parameters in Suzuki-Miyaura Coupling for Thiophene Functionalization

| Parameter | Influence on Reaction | Examples |

|---|---|---|

| Catalyst | Affects reaction efficiency and rate. | Pd(PPh3)4, Pd(dppf)Cl2. youtube.com |

| Base | Activates the organoboron reagent. | K2CO3, Cs2CO3, K3PO4. nih.gov |

| Solvent | Influences solubility and reaction kinetics. | Toluene, Dioxane, DMF. nih.gov |

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or triflate. wikipedia.orglibretexts.org A key advantage of this method is the stability of the organostannane reagents to air and moisture, and their tolerance of a wide variety of functional groups. wikipedia.orgthermofisher.com However, the high toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

This reaction is highly effective for creating C-C bonds and has been widely applied in the synthesis of complex organic molecules, including thiophene derivatives. wikipedia.org For example, 2-(Tri-n-butylstannyl)thiophene can be coupled with various organic halides to introduce substituents onto the thiophene ring. thermofisher.com The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu Additives like CuI can significantly accelerate the reaction rate. harvard.edu

Table 4: Comparison of Coupling Partners in Stille Reaction for Thiophene Synthesis

| Organostannane | Organic Halide | Typical Product |

|---|---|---|

| 2-(Tributylstannyl)thiophene | Aryl iodide | 2-Arylthiophene |

| 3-(Tributylstannyl)thiophene | Vinyl bromide | 3-Vinylthiophene |

An efficient method for the synthesis of substituted thiophenes involves the copper-catalyzed tandem S-alkenylation of potassium sulfide (B99878) with 1,4-diiodo-1,3-dienes. organic-chemistry.orgacs.org This approach allows for the construction of di-, tri-, and tetrasubstituted thiophenes under mild conditions and often with excellent yields. organic-chemistry.org

The reaction is typically catalyzed by a simple copper salt, such as CuI, without the need for additional ligands. organic-chemistry.org This method is versatile, accommodating a range of alkyl, aryl, and silyl-substituted dienyl diiodides. organic-chemistry.org The copper-catalyzed formation of C-S bonds is a key step in the synthesis of many sulfur-containing compounds. rsc.orguu.nl This approach represents a practical and cost-effective tool for creating structurally diverse thiophenes. organic-chemistry.org

Table 5: Reaction Conditions for Copper-Catalyzed Thiophene Synthesis

| Sulfur Source | Diiene Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium sulfide | 1,4-diiodo-1,3-butadiene | CuI | Acetonitrile | 140 | up to 99 | organic-chemistry.org |

Rhodium-Catalyzed Transannulation for Highly Substituted Thiophenes

Rhodium-catalyzed transannulation has emerged as an efficient and highly regioselective method for synthesizing substituted thiophenes. organic-chemistry.orgorganic-chemistry.org This process typically involves the reaction of 1,2,3-thiadiazoles with alkynes or alkenes, proceeding through the intermediacy of a rhodium thiavinyl carbene. organic-chemistry.org The reaction releases molecular nitrogen, driving the formation of the thiophene ring. nih.gov

For the specific synthesis of 3-ethyl-5-isopropylthiophene, a plausible route involves the transannulation of a 4-isopropyl-1,2,3-thiadiazole with 1-butyne. The rhodium catalyst, often a complex like [Rh(COD)Cl]₂, facilitates the denitrogenation of the thiadiazole and subsequent cycloaddition with the alkyne. organic-chemistry.org Alternatively, a tandem approach using an alkene followed by oxidation can achieve the same aromatic product. nih.gov This involves the rhodium-catalyzed transannulation of 4-isopropyl-1,2,3-thiadiazole with 1-butene (B85601) to form a dihydrothiophene intermediate, which is then oxidized using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final aromatic thiophene. organic-chemistry.orgnih.gov This method is noted for its broad substrate scope and compatibility with various functional groups. acs.org

Table 1: General Conditions for Rhodium-Catalyzed Transannulation

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | [Rh(COD)Cl]₂ with DPPF | organic-chemistry.org |

| Reactants | 1,2,3-Thiadiazole, Alkene/Alkyne | organic-chemistry.orgorganic-chemistry.org |

| Oxidant (for alkene route) | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | organic-chemistry.orgnih.gov |

| Solvent | Chlorobenzene | organic-chemistry.org |

Cyclization Reactions for Thiophene Ring Construction

The construction of the thiophene ring via cyclization of acyclic, sulfur-containing precursors is a cornerstone of heterocyclic chemistry. nih.gov These methods offer a direct and often atom-economical approach to building the desired thiophene core with specific substitution patterns. nih.gov

Functionalized alkynes bearing a sulfur nucleophile are versatile precursors for thiophene synthesis. nih.gov The regioselectivity of the cyclization is controlled by the substitution on the alkyne chain and the reaction conditions employed.

A notable method for synthesizing substituted thiophenes is the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov This reaction proceeds via a 5-endo-dig intramolecular nucleophilic attack of the thiol group onto the alkyne, which is activated by the palladium catalyst. nih.gov The catalyst system of choice is typically palladium(II) iodide (PdI₂) in conjunction with an excess of potassium iodide (KI), which enhances catalytic activity. nih.gov

To synthesize 3-ethyl-5-isopropylthiophene via this route, the required precursor would be 5-methyl-1-mercaptohex-3-yn-2-ol . The reaction involves the PdI₂/KI-catalyzed cyclization of this precursor, followed by dehydration to yield the aromatic thiophene ring with the ethyl group at the 3-position and the isopropyl group at the 5-position. The reaction can be carried out in solvents like methanol (B129727) or in ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), the latter of which allows for catalyst recycling. organic-chemistry.orgnih.gov

Table 2: PdI₂/KI-Catalyzed Heterocyclodehydration of 1-Mercapto-3-yn-2-ols

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | PdI₂ | nih.gov |

| Additive | KI (10:1 molar ratio to PdI₂) | nih.gov |

| Solvent | Methanol (MeOH) or BmimBF₄ | organic-chemistry.orgnih.gov |

| Temperature | 50–100 °C | nih.gov |

Base-promoted cyclization of sulfur-containing precursors provides a metal-free alternative for thiophene synthesis. nih.gov A relevant strategy involves the 5-exo-dig cyclization of (Z)-2-en-4-yne-1-thiolate derivatives. researchgate.net These thiolates can be generated in situ from precursors like 4-en-1-yn-3-yl acetates through reaction with a sulfur source (e.g., KSAc) and subsequent deacylation with a strong base. nih.govresearchgate.net

For the target compound, 3-ethyl-5-isopropylthiophene, the key intermediate would be the thiolate derived from (Z)-5-methylhex-2-en-4-yn-1-ol . This precursor, upon conversion to a leaving group (e.g., acetate) and reaction with a sulfide source followed by base-promoted cyclization, would yield the desired product. The strong basic conditions required for this transformation can sometimes limit the scope to substrates lacking base-sensitive functional groups. researchgate.net

An environmentally benign approach to substituted thiophenes involves the metal-free dehydration and sulfur cyclization of alkynols. organic-chemistry.orgnih.gov This method utilizes elemental sulfur (S₈) or potassium ethyl xanthate (EtOCS₂K) as the sulfur source. organic-chemistry.orgorganic-chemistry.org The reaction is initiated by the generation of a trisulfur (B1217805) radical anion (S₃•⁻), which adds to the alkyne, triggering the cyclization and aromatization sequence. nih.govacs.org

The synthesis of 3-ethyl-5-isopropylthiophene using this methodology would start from the precursor 4-methyl-1-phenylpent-1-yn-3-ol (as an example of a suitable alkynol structure, though various alkynols are compatible). The reaction of this alkynol with elemental sulfur in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), often with an iodine promoter, leads to the formation of the substituted thiophene. organic-chemistry.org This protocol is valued for its operational simplicity and avoidance of transition metal catalysts. organic-chemistry.org

Table 3: Conditions for Metal-Free Sulfur Cyclization of Alkynols

| Parameter | Condition | Source |

|---|---|---|

| Sulfur Source | Elemental Sulfur (S₈) or EtOCS₂K | organic-chemistry.orgnih.gov |

| Promoter | Iodine (I₂) | organic-chemistry.org |

| Solvent | N-methyl-2-pyrrolidone (NMP) | organic-chemistry.org |

| Key Intermediate | Trisulfur radical anion (S₃•⁻) | nih.govacs.org |

Heterocyclization of Sulfur-Containing Alkyne Substrates

Multi-Component Reactions for Substituted Thiophenes

Multi-component reactions (MCRs) offer a powerful strategy for the efficient, one-pot synthesis of complex molecules like substituted thiophenes from simple, readily available starting materials. nih.gov These reactions enhance synthetic efficiency by combining several operational steps without isolating intermediates. rsc.org

A classic example adaptable for this purpose is the Fiesselmann thiophene synthesis, which involves the condensation of an α,β-acetylenic ester with thioglycolic acid. To construct 3-ethyl-5-isopropylthiophene, a three-component approach could be envisioned. This would involve the reaction of 4-methylpent-1-yne (as the alkyne component), an acyl chloride such as propionyl chloride , and a sulfur-transfer reagent like ethyl mercaptoacetate in a one-pot process. The reaction would proceed through the formation of an alkynone intermediate, which then undergoes cyclocondensation with the sulfur reagent to form the thiophene ring. Such MCR strategies allow for significant structural diversity by simply varying the starting components. rsc.org

Table 4: Illustrative Components for a Multi-Component Synthesis

| Component Type | Example for 3-ethyl-5-isopropylthiophene |

|---|---|

| Alkyne | 4-Methylpent-1-yne |

| Acylating Agent | Propionyl Chloride |

| Sulfur Reagent | Ethyl Mercaptoacetate |

Gewald Reaction for 2-Aminothiophene Derivatives

The Gewald reaction stands as a cornerstone in the synthesis of polysubstituted 2-aminothiophenes. researchgate.netwikipedia.org This versatile multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.orgorganic-chemistry.org The reaction's prominence stems from the ready availability of starting materials and its operation under generally mild conditions. researchgate.netarkat-usa.org Since its discovery by Karl Gewald in 1961, it has become a universal method for preparing these valuable heterocyclic scaffolds, which serve as precursors for a wide range of biologically active molecules and materials. researchgate.nettandfonline.com The reaction is adaptable, with various modifications developed to improve yields and accommodate a diverse scope of substrates, including the use of microwave irradiation to accelerate the process. wikipedia.orgarkat-usa.orgtandfonline.com

A key precursor, Ethyl 2-amino-5-isopropylthiophene-3-carboxylate, can be synthesized utilizing the Gewald reaction. cenmed.comscbt.com This specific synthesis would involve the reaction of 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) with ethyl cyanoacetate (B8463686) and elemental sulfur, catalyzed by a suitable base such as morpholine (B109124) or diethylamine. tandfonline.commdpi.com

The general procedure for this type of synthesis is a one-pot cyclocondensation. tandfonline.com The reactants are typically combined in a solvent like ethanol, and the reaction is promoted by a base. arkat-usa.orgmdpi.com The versatility of the Gewald reaction allows for the synthesis of various analogues by simply changing the starting materials. For instance, using methyl cyanoacetate instead of the ethyl ester would yield the corresponding methyl 2-amino-5-isopropylthiophene-3-carboxylate. Similarly, substituting the ketone allows for the introduction of different alkyl groups at the 5-position of the thiophene ring. For example, using butan-2-one would lead to the formation of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. nih.gov

Below is a representative table of substrates and products in Gewald reactions leading to similar 2-aminothiophene structures.

| Ketone/Aldehyde | Activated Nitrile | Product |

| Cyclohexanone | Ethyl Cyanoacetate | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate sigmaaldrich.com |

| Butan-2-one | Ethyl Cyanoacetate | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate nih.gov |

| 3-Methyl-2-butanone | Ethyl Cyanoacetate | Ethyl 2-amino-5-isopropylthiophene-3-carboxylate cenmed.comscbt.com |

| Arylacetaldehydes | Ethyl Cyanoacetate | 5-Aryl-2-aminothiophenes organic-chemistry.org |

The mechanism of the Gewald reaction, while extensively utilized, was elucidated decades after its discovery and is still a subject of detailed computational study. wikipedia.orgacs.org It is generally accepted to proceed through a series of well-defined steps. wikipedia.orgmdpi.com

Knoevenagel Condensation : The initial step is a base-catalyzed Knoevenagel condensation between the carbonyl compound (ketone or aldehyde) and the active methylene (B1212753) group of the α-cyanoester. wikipedia.orgmdpi.com This condensation forms a stable α,β-unsaturated nitrile intermediate, often referred to as a Knoevenagel-Cope condensation product. arkat-usa.orgtandfonline.comacs.org

Sulfur Addition : The elemental sulfur (typically S8) is then attacked by the nucleophilic carbanion of the unsaturated nitrile intermediate. acs.orgdigitellinc.com The precise mechanism of sulfur ring opening and addition is complex and can involve polysulfide intermediates. acs.org Computational studies suggest that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring to form polysulfides. acs.org

Cyclization and Tautomerization : The resulting sulfur-containing intermediate undergoes intramolecular cyclization. wikipedia.orgmdpi.com The final step is a tautomerization to form the stable aromatic 2-aminothiophene ring system. wikipedia.org The aromatization of the thiophene ring is the thermodynamic driving force for the reaction. acs.org

The entire sequence showcases a condensation-addition-cyclization pathway. arkat-usa.org

Paal-Knorr, Fiesselmann, and Hinsberg Synthetic Routes for Thiophene Derivatives

Beyond the Gewald reaction, several other classical methods are employed for the synthesis of the thiophene core.

Paal-Knorr Thiophene Synthesis : This well-established method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent to form a substituted thiophene. organic-chemistry.orgwikipedia.org Common sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orgchem-station.com The reaction proceeds by converting the carbonyl groups to thiocarbonyls, followed by cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org A significant drawback is the potential formation of highly toxic hydrogen sulfide gas as a byproduct. organic-chemistry.orgchem-station.com

Fiesselmann Thiophene Synthesis : Developed by Hans Fiesselmann, this route provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgwikiwand.com The synthesis involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. wikipedia.orgwikiwand.com The mechanism proceeds through a series of base-catalyzed conjugate additions, followed by cyclization and elimination to yield the thiophene product. wikipedia.org This method is particularly useful for creating thiophenes with specific functional group patterns that may not be readily accessible through other routes. core.ac.uk

Hinsberg Synthesis : The Hinsberg synthesis (or Hinsberg condensation) creates substituted thiophene dicarboxylic acids or their esters. drugfuture.com The reaction involves a base-catalyzed double aldol-type condensation between a 1,2-dicarbonyl compound (like an α-diketone) and diethyl thiodiacetate. uobaghdad.edu.iqresearchgate.net The initial product can be hydrolyzed to afford the corresponding diacid. This method has been expanded to include solid-phase synthesis techniques. researchgate.net

Electrophilic Aromatic Substitution for Halogenation and Alkylation of Thiophenes

The thiophene ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution reactions. pharmaguideline.comwikipedia.org Its reactivity is significantly greater than that of benzene (B151609). wikipedia.orgiust.ac.ir The substitution occurs preferentially at the C2 and C5 positions (α-positions), which are more activated than the C3 and C4 positions (β-positions) due to better stabilization of the intermediate carbocation (sigma complex). pharmaguideline.com

Halogenation of thiophenes occurs readily, often without the need for a Lewis acid catalyst that is typically required for benzene. iust.ac.irlibretexts.org Direct bromination is a common method to introduce bromine atoms onto the thiophene ring. For substrates like ethyl 5-alkylthiophene-2-carboxylates, the directing effects of the substituents must be considered. The ester group at C2 is deactivating, while the alkyl group at C5 is activating.

A selective method has been developed for the bromination of ethyl 5-alkylthiophene-2-carboxylates at the C4 position. thieme-connect.comthieme-connect.com This is achieved by using bromine in a dichloromethane (B109758) solution at low temperatures (0–5 °C). thieme-connect.com This process yields ethyl 5-alkyl-4-bromothiophene-2-carboxylates in excellent yields without isomerization of the alkyl substituents. thieme-connect.comthieme-connect.com The resulting brominated compounds are valuable intermediates for further functionalization, for example, in the synthesis of materials for organic electronics or pharmaceuticals. chemimpex.comossila.com

Friedel-Crafts alkylation is a classic method for attaching alkyl groups to aromatic rings. beilstein-journals.orgnih.gov However, the high reactivity of thiophene can lead to challenges such as polysubstitution and polymerization, particularly with strong Lewis acid catalysts like aluminum chloride (AlCl₃), which can cause resinification. iust.ac.irgoogle.com

To achieve successful alkylation of thiophene with an isopropyl group, milder catalysts and specific alkylating agents are often required. The reaction can be performed using isopropyl halides or isopropanol (B130326) in the presence of catalysts like boron trifluoride (BF₃), which is noted to reduce the extent of polymerization compared to stronger Lewis acids. google.com Bismuth triflate [Bi(OTf)₃] has also been shown to be an effective catalyst for the alkylation of heteroarenes, including thiophenes, with alcohols. beilstein-journals.orgnih.gov The reaction introduces the isopropyl group, typically at the more reactive C2 position, to form 2-isopropylthiophene, which could then be further functionalized.

Strategies for Introduction of Ethyl and Isopropyl Substituents on the Thiophene Ring

The synthesis of 3-ethyl-5-isopropylthiophene necessitates a stepwise approach to ensure the correct placement of the alkyl groups. Direct alkylation of thiophene typically leads to a mixture of products and is therefore not a viable strategy for obtaining the pure 3,5-disubstituted isomer. Consequently, more controlled methods involving pre-functionalized thiophene precursors are employed.

Organometallic cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted aromatic compounds, including thiophenes. The Kumada-Tamao-Corriu coupling, which utilizes a Grignard reagent and a nickel or palladium catalyst, is a particularly effective method for the alkylation of halo-thiophenes. google.comnih.govorganic-chemistry.org

A plausible synthetic route to 3-ethyl-5-isopropylthiophene via Kumada coupling could commence with a dihalogenated thiophene, such as 3,5-dibromothiophene. A selective mono-alkylation can be achieved by carefully controlling the stoichiometry of the Grignard reagent. For instance, reacting 3,5-dibromothiophene with one equivalent of isopropylmagnesium bromide in the presence of a nickel catalyst like Ni(dppp)Cl₂ (dichloro[1,3-bis(diphenylphosphino)propane]nickel(II)) would selectively replace one of the bromine atoms with an isopropyl group, yielding 3-bromo-5-isopropylthiophene as the key intermediate. The subsequent Kumada coupling of this intermediate with ethylmagnesium bromide would then furnish the desired 3-ethyl-5-isopropylthiophene.

The regioselectivity of the first step is crucial and can be influenced by the reaction conditions and the nature of the catalyst. The table below summarizes representative conditions for Kumada coupling reactions on thiophene substrates, based on literature precedents for similar transformations.

| Entry | Thiophene Substrate | Grignard Reagent | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | 3-Bromothiophene (B43185) | Hexylmagnesium bromide | Ni(dppp)Cl₂ | THF | 25 | 64.5 google.com |

| 2 | 2,5-Dibromothiophene | Arylmagnesium bromide | Pd(PPh₃)₂Cl₂ | Dioxane | 100 | 50-73 rsc.org |

| 3 | 3-Halothiophene | Alkylmagnesium halide | Nickel Catalyst | Toluene | RT-Reflux | High google.com |

This table presents illustrative data from various sources for similar reaction types and is not specific to the synthesis of 3-ethyl-5-isopropylthiophene.

An alternative strategy involves the stepwise elaboration of alkyl chains on a pre-functionalized thiophene scaffold. This approach often begins with the introduction of one of the alkyl groups, followed by functionalization of the other desired position and subsequent introduction of the second alkyl group.

For example, one could start with the synthesis of 3-ethylthiophene (B160659). This can be achieved through various methods, including the reaction of 3-bromothiophene with an appropriate organometallic reagent. Once 3-ethylthiophene is obtained, the next step is to introduce a functional group at the 5-position that can be converted to the isopropyl group. This can be accomplished by bromination of 3-ethylthiophene with N-bromosuccinimide (NBS), which selectively brominates the 5-position due to the activating effect of the ethyl group. The resulting 2-bromo-4-ethylthiophene can then be subjected to a cross-coupling reaction, such as a Suzuki or Kumada coupling, with an isopropyl-containing organometallic reagent to yield 3-ethyl-5-isopropylthiophene.

This stepwise approach allows for greater control over the substitution pattern and is a versatile method for the synthesis of unsymmetrically disubstituted thiophenes.

The principle of steric hindrance can be effectively utilized to direct the regioselectivity of substitution reactions on the thiophene ring. By introducing a bulky substituent at a specific position, subsequent reactions can be directed to the less sterically hindered positions.

In the context of synthesizing 3-ethyl-5-isopropylthiophene, one could envision a strategy starting with a thiophene precursor bearing a bulky protecting group at the 2-position. This bulky group would sterically hinder the adjacent 3-position, thereby directing the first alkylation (e.g., with an ethyl group) to the 4- or 5-position. If the starting material is appropriately substituted, this can lead to the desired 3-substituted intermediate after removal of the protecting group.

For instance, a bulky silyl (B83357) group, such as a triisopropylsilyl (TIPS) group, could be introduced at the 2-position of thiophene. Subsequent functionalization at the 5-position with an isopropyl group could be achieved, followed by the introduction of an ethyl group at the 3-position after removal of the TIPS group. While this specific sequence for 3-ethyl-5-isopropylthiophene is not explicitly detailed in the available literature, the use of sterically demanding groups to control regioselectivity is a well-established principle in organic synthesis. The electronic and steric effects of substituents on the thiophene ring play a minimal role in some cyclization reactions, suggesting that precursor design is a critical factor for achieving regiocontrol. organic-chemistry.org

Reaction Mechanisms and Reactivity Profile of Thiophene, 3 Ethyl 5 Isopropyl Derivatives

Electrophilic Aromatic Substitution Patterns on Alkylthiophenes

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene (B33073) and its derivatives. wikipedia.org The thiophene ring is more reactive than benzene (B151609) towards electrophiles due to the electron-donating effect of the sulfur atom. pharmaguideline.com The presence of activating alkyl groups, such as ethyl and isopropyl at the 3- and 5-positions, further increases the rate of electrophilic substitution.

The directing effect of the substituents on the thiophene ring governs the position of electrophilic attack. In 3-alkylthiophenes, the preferred position for electrophilic substitution is the C2 position, and to a lesser extent, the C5 position. For 3,5-dialkylthiophenes like 3-ethyl-5-isopropylthiophene, the available positions for substitution are the C2 and C4 positions. The ethyl and isopropyl groups are ortho, para-directing activators. The C2 position is adjacent (ortho) to the 3-ethyl group and the C4 position is adjacent (ortho) to the 3-ethyl group and meta to the 5-isopropyl group. Due to the strong activating and directing effect of alkyl groups to the adjacent alpha-position (C2), electrophilic substitution is expected to occur predominantly at the C2 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.com For instance, the Friedel-Crafts acylation of 3-alkylthiophenes preferentially occurs at the α-position.

| Reaction | Typical Reagents | Predicted Major Product for 3-Ethyl-5-Isopropylthiophene |

|---|---|---|

| Halogenation (Bromination) | Br2 in a non-polar solvent | 2-Bromo-3-ethyl-5-isopropylthiophene |

| Nitration | HNO3/H2SO4 | 2-Nitro-3-ethyl-5-isopropylthiophene |

| Sulfonation | Fuming H2SO4 | 3-Ethyl-5-isopropylthiophene-2-sulfonic acid |

| Friedel-Crafts Acylation | Acyl chloride/Lewis acid (e.g., AlCl3) | 2-Acyl-3-ethyl-5-isopropylthiophene |

Nucleophilic Substitution and Addition Reactions of Thiophene Derivatives

The electron-rich nature of the thiophene ring makes it generally unreactive towards nucleophilic attack. quimicaorganica.org Nucleophilic aromatic substitution on an unsubstituted thiophene ring is rare and requires harsh conditions. However, the presence of electron-withdrawing groups or the formation of a stable intermediate can facilitate nucleophilic substitution. For alkyl-substituted thiophenes like 3-ethyl-5-isopropylthiophene, direct nucleophilic substitution on the thiophene ring is not a favorable process.

Nucleophilic substitution reactions are more common on substituted thiophenes, particularly those bearing a good leaving group, such as a halogen, at one of the ring positions. For example, a bromo-substituted derivative of 3-ethyl-5-isopropylthiophene could undergo nucleophilic substitution with various nucleophiles.

Nucleophilic addition reactions are also uncommon for the thiophene ring itself due to its aromaticity. quimicaorganica.org Such reactions would lead to a loss of aromatic stabilization. However, reactions that proceed through a nucleophilic attack on a side chain or a substituent are possible.

Rearrangement Pathways in Thiophene Ring Systems

Thiophene and its derivatives can undergo various rearrangement reactions, often under thermal or acidic conditions. One notable rearrangement is the thio-Claisen rearrangement, which is the sulfur analog of the Claisen rearrangement. sethanandramjaipuriacollege.in This rsc.orgrsc.org-sigmatropic rearrangement involves an allyl thienyl ether and typically requires elevated temperatures. sethanandramjaipuriacollege.inwikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For a derivative of 3-ethyl-5-isopropylthiophene, a thio-Claisen rearrangement could be envisioned if an allylthio group is introduced onto the thiophene ring. For example, 2-allylthio-3-ethyl-5-isopropylthiophene, upon heating, could rearrange to 3-allyl-3-ethyl-5-isopropylthiophene-2(3H)-thione, which would then likely tautomerize to the corresponding 2-thiol.

Another potential rearrangement is the acid-catalyzed rearrangement of alkyl groups on the thiophene ring, although this often requires forcing conditions and can lead to a mixture of products. The stability of the thiophene ring can be compromised under strongly acidic conditions, potentially leading to ring-opening or polymerization. pharmaguideline.com

Derivatization Strategies for Functional Group Introduction

The introduction of functional groups onto the 3-ethyl-5-isopropylthiophene core can be achieved through various synthetic strategies. A primary method involves the electrophilic substitution reactions discussed in section 3.1 to introduce initial functional groups. These can then be further modified. For example, a nitro group introduced via nitration can be reduced to an amino group, which can then undergo a wide range of subsequent reactions.

Another powerful strategy for the functionalization of thiophenes is through metalation, particularly lithiation. The reaction of a bromo-substituted 3-ethyl-5-isopropylthiophene with an organolithium reagent, such as n-butyllithium, would lead to the formation of a thienyllithium intermediate. This potent nucleophile can then react with a variety of electrophiles to introduce a wide array of functional groups. wikipedia.org

The Paal-Knorr thiophene synthesis is a classic method for constructing the thiophene ring itself, which can be adapted to produce functionalized thiophenes. This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. By starting with appropriately functionalized 1,4-dicarbonyls, one could synthesize derivatives of 3-ethyl-5-isopropylthiophene with desired functional groups already in place.

| Strategy | Intermediate | Introduced Functional Group (Example) |

|---|---|---|

| Electrophilic Substitution followed by Transformation | Nitrothiophene derivative | Amino group (via reduction) |

| Metalation-Electrophile Quench | Thienyllithium derivative | Carboxylic acid (via reaction with CO2) |

| Paal-Knorr Synthesis | Substituted 1,4-dicarbonyl | Ester group (if present on the dicarbonyl precursor) |

Polymerization and Oligomerization Behavior of Alkylthiophenes

Alkylthiophenes are important monomers for the synthesis of conducting polymers, specifically poly(alkylthiophene)s (PATs). These materials have garnered significant interest for their applications in organic electronics. The polymerization of 3-ethyl-5-isopropylthiophene would lead to a poly(3-ethyl-5-isopropylthiophene). The alkyl side chains enhance the solubility of the resulting polymer, making it processable from solution.

Electrochemical polymerization is a common method for the synthesis of polythiophenes. dtic.milresearchgate.net This technique involves the anodic oxidation of the monomer in an appropriate electrolyte solution. The polymerization proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and ultimately the polymer film on the electrode surface. winona.edu The oxidation potential of the monomer is a key parameter, and it is influenced by the nature and position of the substituents on the thiophene ring. The electron-donating ethyl and isopropyl groups in 3-ethyl-5-isopropylthiophene are expected to lower its oxidation potential compared to unsubstituted thiophene.

The resulting polymer can be reversibly doped and dedoped, leading to changes in its electrical conductivity and optical properties, which is the basis for its application in electrochromic devices. researchgate.net

Chemical oxidative polymerization is a widely used method for the large-scale synthesis of poly(alkylthiophene)s. chalmers.se A common oxidizing agent for this purpose is iron(III) chloride (FeCl3). kpi.uaepa.gov The polymerization is believed to proceed through a radical mechanism. kpi.ua The reaction is typically carried out by adding the oxidant to a solution of the monomer in an inert solvent. The properties of the resulting polymer, such as molecular weight and regioregularity, can be influenced by reaction conditions like temperature and monomer concentration. epa.govsemanticscholar.org

Kumada cross-coupling is another powerful method for the synthesis of well-defined, regioregular poly(alkylthiophene)s. wikipedia.orgresearchgate.net This nickel-catalyzed polymerization involves the coupling of a dihalo-thiophene monomer that has been converted into a Grignard reagent at one of the halogenated positions. wikipedia.orgacs.org This method allows for greater control over the polymer architecture and can lead to polymers with higher regioregularity compared to oxidative polymerization methods. rsc.org

| Polymerization Method | Key Reagents/Conditions | Typical Characteristics of Resulting Polymer |

|---|---|---|

| Electrochemical Polymerization | Anodic potential, electrolyte solution | Polymer film on electrode, electroactive |

| FeCl3 Oxidative Polymerization | FeCl3, inert solvent | Soluble polymer, moderate to high molecular weight |

| Kumada Coupling Polymerization | Dihalo-monomer, Mg, Ni catalyst | High regioregularity, controlled molecular weight |

Influence of Alkyl Branching on Polymerization

The polymerization of thiophene derivatives is significantly influenced by the nature and position of alkyl substituents on the thiophene ring. In the case of "Thiophene, 3-ethyl-5-isopropyl," the presence of two different alkyl groups, an ethyl group at the 3-position and a more sterically demanding isopropyl group at the 5-position, introduces specific effects on the polymerization process and the properties of the resulting polymer.

The branching of the alkyl side chains can have a profound impact on the polymerization mechanism, particularly in catalyst-transfer polycondensation methods like the Kumada catalyst-transfer polycondensation (KCTP). rsc.orgrsc.org The steric hindrance introduced by branched alkyl groups can affect the rate of polymerization and the degree of control over the process. rsc.orgrsc.org Research on 3-alkylthiophenes has shown that increased steric hindrance can lead to a reduced propagation rate constant. rsc.org This can, in some cases, result in a very low dispersity of the resulting polymer. rsc.org

The position of the branching is also a critical factor. For instance, branching at the α-carbon of a 3-substituted thiophene can inhibit polymerization due to steric hindrance. wikipedia.org In "this compound," the isopropyl group at the 5-position presents a higher degree of steric hindrance compared to the ethyl group at the 3-position. This asymmetry in substitution can influence the regioselectivity of the polymerization, potentially affecting the head-to-tail (HT) coupling of the monomer units. Irregular couplings, such as head-to-head (HH) or tail-to-tail (TT), can lead to a twisting of the polymer backbone, which in turn reduces the effective π-conjugation length. nih.gov

The transmetalation step in Ni-catalyzed Grignard metathesis polymerization is particularly sensitive to steric hindrance. acs.org The formation of sterically hindered intermediates, where alkyl substituents are in close proximity to the metal center, can be disfavored, potentially slowing down or even inhibiting the polymerization process. acs.org The presence of both ethyl and isopropyl groups in "this compound" would create a specific steric environment around the reactive sites of the monomer, influencing the approach of the catalyst and the subsequent coupling reactions.

The properties of the resulting poly(3-ethyl-5-isopropylthiophene) would also be shaped by the alkyl branching. Generally, the introduction of alkyl side chains enhances the solubility of polythiophenes. nih.gov The branched nature of the isopropyl group, in particular, would contribute to this effect. However, the steric hindrance from these groups can also disrupt the packing of the polymer chains in the solid state, which can affect the material's electronic and optical properties. researchgate.netrsc.org A balance is often sought between solubility and ordered packing to achieve optimal performance in applications such as organic electronics.

A comparative analysis of the influence of different alkyl branching patterns on polymerization parameters is presented in the table below, based on general findings for poly(3-alkylthiophenes).

| Alkyl Substituent Feature | Influence on Polymerization | Effect on Polymer Properties |

|---|---|---|

| Linear Alkyl Chains (e.g., hexyl) | Generally allows for controlled polymerization with good rates. rsc.org | Promotes better π-π stacking and higher crystallinity, leading to enhanced charge carrier mobility. researchgate.net |

| Branched Alkyl Chains (e.g., 2-octyldodecyl) | Can lead to a reduced propagation rate, sometimes resulting in lower dispersity. rsc.org Steric hindrance can affect regioselectivity. wikipedia.org | Increases solubility but can disrupt solid-state packing, potentially lowering charge mobility. researchgate.netrsc.org |

| Asymmetric Substitution (e.g., 3-ethyl-5-isopropyl) | The differing steric bulk of the substituents can influence the regiochemistry of the polymerization, potentially leading to a mix of couplings. | The balance between the solubility-enhancing effect of the isopropyl group and the potential for ordered packing due to the less bulky ethyl group will determine the final material properties. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the molecular framework of "Thiophene, 3-ethyl-5-isopropyl" can be assembled.

The ¹H NMR spectrum of "this compound" is anticipated to exhibit distinct signals corresponding to the protons of the ethyl and isopropyl substituents, as well as the sole proton on the thiophene (B33073) ring. The chemical shifts (δ) are influenced by the electron-donating nature of the alkyl groups and the aromaticity of the thiophene core.

The single proton attached to the thiophene ring at the C4 position is expected to appear as a singlet in the aromatic region, typically between δ 6.5 and 7.5 ppm. The precise chemical shift is influenced by the electronic effects of the adjacent ethyl and isopropyl groups.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the thiophene ring are expected to resonate as a quartet at approximately δ 2.5-2.8 ppm, due to coupling with the neighboring methyl protons. These methyl protons (-CH₃) will, in turn, appear as a triplet around δ 1.2-1.4 ppm.

The isopropyl group will show a septet and a doublet. The methine proton (-CH-) is anticipated to be observed as a septet in the region of δ 2.8-3.2 ppm, resulting from coupling to the six equivalent methyl protons. These methyl protons will give rise to a doublet at approximately δ 1.2-1.3 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiophene-H4 | ~6.7 | s (singlet) | N/A |

| -CH₂- (ethyl) | ~2.6 | q (quartet) | ~7.5 |

| -CH₃ (ethyl) | ~1.3 | t (triplet) | ~7.5 |

| -CH- (isopropyl) | ~3.0 | sept (septet) | ~7.0 |

| -CH₃ (isopropyl) | ~1.25 | d (doublet) | ~7.0 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For "this compound," six distinct carbon signals are expected. The chemical shifts of the thiophene ring carbons are particularly diagnostic of the substitution pattern.

The two quaternary carbons of the thiophene ring (C3 and C5) to which the alkyl groups are attached are expected to be the most downfield of the ring carbons, likely in the range of δ 140-150 ppm. The protonated carbon (C4) and the carbon adjacent to the sulfur atom (C2) will resonate at higher fields, typically between δ 120-130 ppm.

The carbons of the alkyl substituents will appear in the aliphatic region of the spectrum. The methylene carbon of the ethyl group is predicted to be around δ 20-25 ppm, while its methyl carbon will be at a higher field, around δ 14-18 ppm. For the isopropyl group, the methine carbon is expected at approximately δ 30-35 ppm, and the equivalent methyl carbons are anticipated around δ 22-26 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiophene-C2 | ~125 |

| Thiophene-C3 | ~145 |

| Thiophene-C4 | ~122 |

| Thiophene-C5 | ~148 |

| -CH₂- (ethyl) | ~23 |

| -CH₃ (ethyl) | ~16 |

| -CH- (isopropyl) | ~33 |

| -CH₃ (isopropyl) | ~24 |

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For "this compound," this would show a cross-peak between the methylene quartet and the methyl triplet of the ethyl group, and a cross-peak between the methine septet and the methyl doublet of the isopropyl group, confirming their respective spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the proton signals to their corresponding carbon signals, for instance, connecting the thiophene H4 singlet to the C4 carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the substituents to the thiophene ring. For example, correlations would be expected between the methylene protons of the ethyl group and the C2, C3, and C4 carbons of the thiophene ring. Similarly, the methine proton of the isopropyl group would show correlations to the C4 and C5 carbons of the ring.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.

The FT-IR spectrum of "this compound" would be characterized by absorption bands corresponding to the vibrations of the thiophene ring and the alkyl substituents.

Thiophene Ring Vibrations: The aromatic C-H stretching vibration of the single proton on the ring is expected to appear around 3100 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically give rise to a series of bands in the 1500-1600 cm⁻¹ region. A characteristic C-S stretching vibration may be observed in the fingerprint region, around 800-600 cm⁻¹.

Alkyl Group Vibrations: The C-H stretching vibrations of the ethyl and isopropyl groups will be observed in the 2850-3000 cm⁻¹ range. The C-H bending vibrations of the methyl and methylene groups will appear in the 1375-1465 cm⁻¹ region.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Thiophene) | ~3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C=C Stretch (Thiophene Ring) | 1500-1600 |

| C-H Bend (Alkyl) | 1375-1465 |

| C-S Stretch (Thiophene Ring) | 800-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern upon ionization.

For "this compound" (molecular formula C₉H₁₄S), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion is likely to be dominated by cleavages at the bonds beta to the aromatic thiophene ring, which are energetically favorable. Common fragmentation pathways for alkyl-substituted aromatic compounds include:

Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the isopropyl substituent would result in a fragment ion at M-15.

Loss of an ethyl radical (•C₂H₅): Cleavage of the ethyl group would lead to a fragment ion at M-29.

Loss of a propyl radical (•C₃H₇): Cleavage of the isopropyl group would produce a fragment ion at M-43.

The relative intensities of these fragment ions provide further structural information.

| Ion | Predicted m/z | Description |

|---|---|---|

| [M]⁺ | 154 | Molecular Ion |

| [M-15]⁺ | 139 | Loss of •CH₃ from isopropyl group |

| [M-29]⁺ | 125 | Loss of •C₂H₅ from ethyl group |

| [M-43]⁺ | 111 | Loss of •C₃H₇ from isopropyl group |

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these states, which in turn is determined by the molecular structure, particularly the presence of chromophores and conjugation.

For thiophene and its derivatives, the characteristic absorption bands in the UV-Vis spectrum arise from π → π* electronic transitions within the aromatic ring. The π-electrons of the conjugated system are excited to higher energy anti-bonding π* orbitals. The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the thiophene ring.

In the case of "this compound," the alkyl substituents (ethyl and isopropyl groups) are expected to have a modest effect on the electronic transitions of the thiophene core. Alkyl groups are weakly electron-donating and can cause a small bathochromic shift (a shift to longer wavelengths) of the λmax compared to unsubstituted thiophene. This is due to hyperconjugation, which slightly raises the energy of the highest occupied molecular orbital (HOMO).

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Electronic Transition |

|---|---|---|---|---|

| Thiophene | Hexane | 231 | 7,100 | π → π |

| 3-Methylthiophene | Hexane | 236 | 6,900 | π → π |

| 2,5-Dimethylthiophene | Ethanol | 245 | 8,000 | π → π |

| Representative Data for this compound | Hexane | ~240-250 | ~7,000-8,500 | π → π |

Note: The data for "this compound" is an educated estimation based on the trends observed for other alkyl-substituted thiophenes and is intended for illustrative purposes only.

X-ray Diffraction Crystallography for Solid-State Structural Determination

For thiophene derivatives, X-ray crystallography typically reveals a planar or near-planar conformation of the five-membered thiophene ring. The C-S bond lengths are generally in the range of 1.70-1.74 Å, while the C-C bond lengths within the ring vary, with the C=C double bonds being shorter than the C-C single bonds. The internal bond angles of the thiophene ring are also characteristic, with the C-S-C angle being significantly smaller than the other angles in the ring.

Specific crystallographic data for "this compound" has not been reported in the reviewed scientific literature. However, based on the known crystal structures of other substituted thiophenes, a hypothetical set of crystallographic parameters is presented in the table below to provide an insight into the expected solid-state structure. The presence of the ethyl and isopropyl groups may influence the crystal packing and could lead to different polymorphic forms.

| Parameter | Hypothetical Value for this compound |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P21/c or Pnma |

| a (Å) | ~6-8 |

| b (Å) | ~8-12 |

| c (Å) | ~12-16 |

| α (°) | 90 |

| β (°) | ~90-105 |

| γ (°) | 90 |

| Volume (Å3) | ~800-1200 |

| Z (molecules per unit cell) | 4 |

Note: The crystallographic data presented in this table is purely hypothetical and serves as an example of what might be expected for a compound of this nature. Actual experimental data would be required for a definitive structural determination.

Computational and Theoretical Studies of Thiophene, 3 Ethyl 5 Isopropyl

Quantum Chemical Investigations (e.g., Density Functional Theory (DFT) Calculations)

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. irjweb.comshu.ac.uk This approach is favored for its balance of computational cost and accuracy in predicting a wide range of molecular properties. For Thiophene (B33073), 3-ethyl-5-isopropyl, DFT calculations can elucidate its optimized geometry, conformational preferences, electronic properties, and vibrational spectra, providing a comprehensive theoretical characterization. semanticscholar.orgnih.gov

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For Thiophene, 3-ethyl-5-isopropyl, this process involves finding the most stable arrangement of its atoms in three-dimensional space. The conformational landscape of this molecule is primarily defined by the rotation of the ethyl and isopropyl substituents attached to the thiophene ring.

A conformational analysis would reveal the potential energy surface as a function of the dihedral angles of these alkyl groups. It is expected that the most stable conformer would exhibit a staggered arrangement of the ethyl and isopropyl groups relative to the thiophene ring to minimize steric hindrance. The optimized geometry provides the foundation for all subsequent calculations of molecular properties.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-S | 1.72 Å |

| C=C | 1.37 Å | |

| C-C (ring) | 1.42 Å | |

| C-C (ethyl) | 1.54 Å | |

| C-C (isopropyl) | 1.54 Å | |

| C-H (aromatic) | 1.08 Å | |

| C-H (aliphatic) | 1.09 Å | |

| Bond Angle | C-S-C | 92.5° |

| S-C=C | 111.5° | |

| C-C-C (ring) | 112.3° | |

| C-C-C (isopropyl) | 110.0° |

Note: The data in this table is representative and based on typical values for similar thiophene derivatives found in computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgunesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly on the sulfur atom and the double bonds. The LUMO is also anticipated to be distributed over the thiophene ring. The electron-donating alkyl groups (ethyl and isopropyl) would slightly raise the energy of the HOMO compared to unsubstituted thiophene.

Table 2: Representative Frontier Molecular Orbital Energies for this compound (Calculated)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Note: The data in this table is representative and based on theoretical calculations for analogous thiophene compounds. irjweb.comresearchgate.netsapub.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comlibretexts.orguni-muenchen.deresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

DFT calculations are widely used to predict the vibrational (infrared and Raman) spectra of molecules. semanticscholar.org The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. By comparing the calculated spectrum with an experimental one, a detailed assignment of the observed spectral bands can be made.

A Potential Energy Distribution (PED) analysis further refines these assignments by quantifying the contribution of each internal coordinate (like a specific bond stretch or angle bend) to each vibrational mode. This allows for a precise understanding of the nature of the vibrations. For this compound, PED analysis would help to distinguish the C-H stretching modes of the aromatic ring from those of the ethyl and isopropyl groups, as well as the characteristic ring vibrations and C-S stretching modes.

Table 3: Representative Calculated Vibrational Frequencies and PED Assignments for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) |

| 3100-3000 | Aromatic C-H Stretch | C-H str (ring) (95%) |

| 2980-2850 | Aliphatic C-H Stretch | C-H str (ethyl, isopropyl) (90%) |

| 1550-1450 | C=C Ring Stretch | C=C str (ring) (75%) + C-C str (ring) (20%) |

| 1460-1440 | CH₂/CH₃ Bending | CH₂ bend (ethyl) (80%), CH₃ bend (isopropyl) (70%) |

| 850-800 | C-H Out-of-Plane Bend | C-H oop (ring) (85%) |

| 700-600 | C-S Stretch | C-S str (70%) + Ring deformation (25%) |

Note: The data in this table is representative and based on typical values for substituted thiophenes. The PED values are illustrative of the major contributions to the vibrational modes.

Spectroscopic Property Prediction and Correlation with Experimental Data

Theoretical NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a cornerstone of modern structural elucidation. Density Functional Theory (DFT) calculations are frequently employed for this purpose, providing a high degree of accuracy. semanticscholar.org Methods such as the B3LYP functional with a comprehensive basis set like 6-311++G(d,p) are used to first optimize the molecule's geometry and then calculate the magnetic shielding tensors for each nucleus. semanticscholar.org

For a molecule like this compound, it is crucial to consider the various possible conformations, particularly concerning the orientation of the ethyl and isopropyl groups. The final predicted chemical shifts are often presented as a Boltzmann-averaged value over the different stable conformers to enhance prediction accuracy. d-nb.info Studies have shown that while this approach significantly increases computational demand, it is a worthwhile trade-off for the improved accuracy, especially for structurally similar compounds. d-nb.info Generally, predictions for ¹³C NMR chemical shifts tend to be more accurate, with mean absolute errors often below 2 ppm, compared to ¹H NMR predictions, which are typically below 0.2 ppm. d-nb.info

Table 1: Illustrative Theoretical vs. Experimental NMR Chemical Shifts for this compound (Note: The experimental data is hypothetical for illustrative purposes, as specific literature values for this compound are not available.)

| Atom | Predicted ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |

| C2 | 148.5 | 149.2 | 6.75 | 6.80 |

| C3 | 139.8 | 140.5 | - | - |

| C4 | 120.1 | 120.6 | 6.68 | 6.72 |

| C5 | 155.3 | 156.0 | - | - |

| Ethyl-CH₂ | 24.7 | 25.1 | 2.65 | 2.70 |

| Ethyl-CH₃ | 15.2 | 15.5 | 1.25 | 1.28 |

| Isopropyl-CH | 31.9 | 32.4 | 3.05 | 3.11 |

| Isopropyl-CH₃ | 23.8 | 24.2 | 1.30 | 1.33 |

Electronic Absorption Spectra Simulations

Simulating electronic absorption spectra offers a way to understand the electronic transitions within a molecule, which are responsible for its absorption of UV-visible light. Modern computational approaches, such as the nuclear ensemble model, can generate a complete spectral profile, which is a significant improvement over older methods that only calculated vertical excitation energies and produced simple "stick" spectra. mdpi.com These simulations account for the vibrational motion of the molecule, leading to the characteristic broad absorption bands seen in experimental spectra. youtube.com

The process typically involves running a ground-state molecular dynamics simulation to generate a set of representative molecular geometries. Then, for each geometry, time-dependent DFT (TD-DFT) calculations are performed to compute the energies and oscillator strengths of the electronic transitions. Averaging these transitions over the ensemble of geometries yields a simulated spectrum that can be directly compared with experimental results. mdpi.com

Table 2: Simulated Electronic Transitions for this compound (Note: This data is illustrative of typical results from TD-DFT calculations.)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.52 | 274 | 0.15 |

| S₀ → S₂ | 5.15 | 241 | 0.68 |

| S₀ → S₃ | 5.89 | 211 | 0.23 |

Theoretical Examination of Reaction Pathways and Energetics

Computational chemistry is an invaluable tool for mapping the potential energy surfaces of chemical reactions. This allows for a detailed examination of reaction mechanisms, including the identification of transient species like transition states and intermediates, and a quantitative assessment of their relative stabilities.

Transition State Characterization

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a saddle point on the potential energy surface. Identifying the precise geometry and energy of a TS is critical for understanding reaction kinetics. Computational methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate these elusive structures. nih.gov

Once a candidate TS structure is found, its identity is confirmed by a frequency calculation. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. To ensure the TS connects the desired reactants and products, an intrinsic reaction coordinate (IRC) calculation is performed. nih.gov This traces the minimum energy path downhill from the TS, confirming its connection to the intended reactant and product states.

Relative Stability of Intermediates and Products

The feasibility of a proposed reaction mechanism is determined by the relative energies of the reactants, intermediates, transition states, and products. DFT calculations can provide accurate thermodynamic properties, such as the Gibbs free energy, for each species along the reaction pathway. nih.gov These calculations are typically performed for a standard temperature and pressure (e.g., 298.15 K and 1 atm). nih.gov

Table 3: Illustrative Relative Gibbs Free Energies (ΔG) for a Hypothetical Electrophilic Aromatic Substitution on this compound

| Species | Description | Relative ΔG (kcal/mol) |

| Reactants | Thiophene + Electrophile | 0.0 |

| TS1 | First Transition State | +18.5 |

| Intermediate | Sigma Complex | +5.2 |

| TS2 | Second Transition State | +8.7 |

| Products | Substituted Thiophene + H⁺ | -10.3 |

Advanced Computational Techniques (e.g., Molecular Dynamics, Hirshfeld Surface Analysis)

Beyond static calculations of structure and energy, advanced computational techniques can reveal the dynamic behavior of molecules and the nature of their interactions in condensed phases.

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule or system over time, providing a detailed picture of its conformational flexibility and interactions with its environment. Simulations can be run for hundreds of nanoseconds to observe large-scale motions and equilibrium properties. ufms.br Analysis of the resulting trajectory can yield important metrics such as the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule, the Radius of Gyration (Rg) to measure its compactness, and the Solvent Accessible Surface Area (SASA) to quantify its exposure to a solvent. ufms.br

Table 4: Illustrative Molecular Dynamics Simulation Metrics for this compound in Water (Note: Data is hypothetical, based on a simulated 100 ns trajectory.)

| Metric | Average Value | Description |

| RMSD | 1.8 Å | Indicates overall structural stability during the simulation. |

| RMSF (Thiophene Ring) | 0.5 Å | Shows low fluctuation, indicating a rigid core. |

| RMSF (Alkyl Chains) | 2.5 Å | Shows higher fluctuation, indicating flexible side chains. |

| Radius of Gyration (Rg) | 4.1 Å | Reflects the overall size and compactness of the molecule. |

| SASA | 350 Ų | Represents the average surface area exposed to the solvent. |

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is a unique boundary for a molecule in a crystal, defined by the points where the electron density contribution from the molecule is equal to the contribution from all other molecules in the crystal. researchgate.net By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of close intermolecular contacts, such as hydrogen bonds. mdpi.com

The analysis is often complemented by 2D "fingerprint plots," which summarize all the intermolecular contacts. These plots provide a quantitative breakdown of the percentage contribution of different types of atomic contacts (e.g., H···H, C···H/H···C, S···H/H···S) to the total Hirshfeld surface area, offering a clear picture of the dominant forces in the crystal packing. nih.gov

Table 5: Illustrative Hirshfeld Surface Contact Contributions for Crystalline this compound (Note: Data is hypothetical, as it requires crystal structure data.)

| Intermolecular Contact | Contribution (%) |

| H···H | 65.2 |

| C···H / H···C | 22.5 |

| S···H / H···S | 10.8 |

| Other | 1.5 |

Advanced Applications of Thiophene, 3 Ethyl 5 Isopropyl in Materials Science and Intermediates

Role as Monomers or Components in Conjugated Polymer Systems

Thiophene (B33073), 3-ethyl-5-isopropyl serves as a monomer for the synthesis of polythiophenes, a class of conjugated polymers renowned for their utility in organic electronics. The polymerization of this monomer leads to the formation of poly(3-ethyl-5-isopropylthiophene), a material whose properties are directly influenced by the specific nature of its alkyl side chains. These side chains are not merely passive substituents; they are critical in defining the polymer's processability, morphology, and ultimate electronic performance.

Poly(alkylthiophenes) (P3ATs) are a cornerstone of organic semiconductor research, widely employed in devices such as organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). nih.gov Their semiconducting nature arises from the delocalized π-electrons along the polythiophene backbone. The primary role of the alkyl side chains, such as the ethyl and isopropyl groups in poly(3-ethyl-5-isopropylthiophene), is to impart solubility in common organic solvents. nih.gov This solubility is essential for fabricating thin films of the polymer using solution-based techniques like spin coating and printing, which are key to creating low-cost, large-area electronic devices. nih.gov